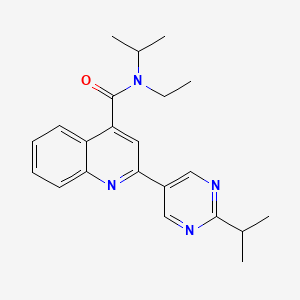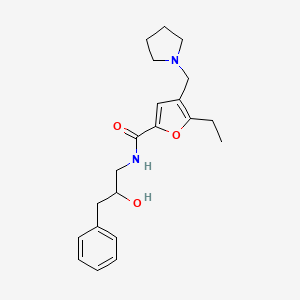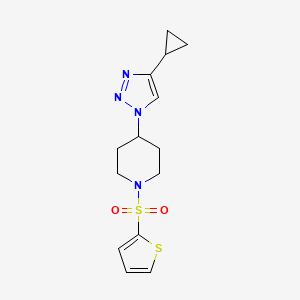
N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide, also known as EIPQ or ML277, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. EIPQ is a selective inhibitor of the ion channel KCNQ1, which plays a crucial role in regulating the electrical activity of cells.
作用機序
N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide exerts its effects by selectively blocking the KCNQ1 ion channel, which is responsible for the slow delayed rectifier potassium current. This results in the prolongation of the action potential duration and the effective refractory period, leading to the prevention of arrhythmias. N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide also modulates the excitability of neurons by reducing the firing rate and increasing the threshold for action potential generation. In cancer cells, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide induces apoptosis by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In cardiac cells, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide prolongs the action potential duration and the effective refractory period, leading to the prevention of arrhythmias. In neurons, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide reduces the firing rate and increases the threshold for action potential generation, leading to the reduction of seizure activity. In cancer cells, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide induces apoptosis by activating the intrinsic apoptotic pathway.
実験室実験の利点と制限
One of the advantages of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide is its selectivity for the KCNQ1 ion channel, which reduces the risk of off-target effects. N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide also has a high potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide. One area of research is the development of more potent and selective KCNQ1 inhibitors. Another area of research is the investigation of the effects of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide on other ion channels and receptors. Additionally, the therapeutic potential of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide in other diseases, such as diabetes and hypertension, could be explored. Finally, the development of more efficient synthesis methods for N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide could improve its availability and reduce its cost.
合成法
The synthesis of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide involves several steps, including the reaction of 2-amino-5-isopropylpyrimidine with 2-chloro-4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with N-ethyl-N-isopropylamine. The final product is obtained through a purification process using chromatography techniques.
科学的研究の応用
N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer. In cardiac arrhythmias, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide has been shown to selectively inhibit the KCNQ1 ion channel, which is responsible for the slow delayed rectifier potassium current in cardiac cells. This results in the prolongation of the action potential duration and the effective refractory period, leading to the prevention of arrhythmias. In epilepsy, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide has been shown to reduce seizure activity by modulating the excitability of neurons. In cancer, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
特性
IUPAC Name |
N-ethyl-N-propan-2-yl-2-(2-propan-2-ylpyrimidin-5-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-6-26(15(4)5)22(27)18-11-20(25-19-10-8-7-9-17(18)19)16-12-23-21(14(2)3)24-13-16/h7-15H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFAHAVFGVLZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=C(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}propanamide](/img/structure/B5901570.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B5901571.png)
![1-(2,5-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5901573.png)
![N'-(2-fluoro-5-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]succinamide](/img/structure/B5901585.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)

![2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)
![N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide](/img/structure/B5901629.png)
![5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5901631.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-7-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinoline](/img/structure/B5901636.png)